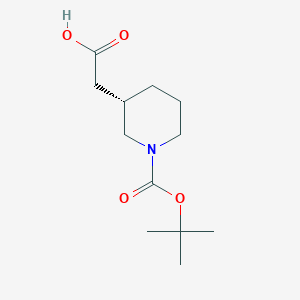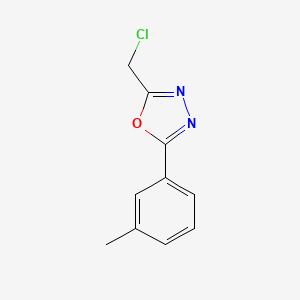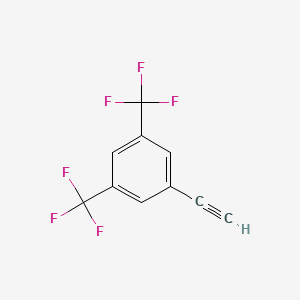
1-N-Fmoc-3-piperidone
説明
1-N-Fmoc-3-piperidone, also known as N-Fmoc-3-piperidinone, is a derivative of piperidine . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 . It is used as an intermediate in pharmaceuticals .
Synthesis Analysis
The synthesis of piperidone derivatives, including 1-N-Fmoc-3-piperidone, has been a subject of research due to their unique biochemical properties . A recent study presented an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of 1-N-Fmoc-3-piperidone consists of a piperidone ring attached to a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis .
Chemical Reactions Analysis
1-N-Fmoc-3-piperidone is involved in the Fmoc solid phase peptide synthesis, where the Fmoc group is removed in the deprotection step . This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .
Physical And Chemical Properties Analysis
1-N-Fmoc-3-piperidone has a molecular weight of 321.4 g/mol . It has a complexity of 469 and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“1-N-Fmoc-3-piperidone” is used in the Fmoc solid phase peptide synthesis (SPPS) . This method is widely used to produce peptides, which are biomolecules with various biological activities. These peptides are important for the environment in which they operate and are also objects for the development of new drugs .
Methods of Application
In the Fmoc SPPS, the peptide chain is assembled on a solid support (resin), with the amino acids added one at a time. The Fmoc group is used as a temporary protection for the amino group during the synthesis. The Fmoc group is removed (deprotected) before the next amino acid is added. This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .
Results or Outcomes
The Fmoc SPPS allows for the synthesis of peptides in larger quantities, which is useful for various studies such as biological tests, NMR structural research, or interaction studies between peptides and other molecules .
Hydrogel Formation
Specific Scientific Field
This application is related to the field of Materials Science .
Summary of the Application
“1-N-Fmoc-3-piperidone” can be used in the formation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Results or Outcomes
The formation of peptide-based hydrogels using “1-N-Fmoc-3-piperidone” could potentially lead to the development of new materials for various applications in biology, medicine, and technology .
Solvent-Controlled Self-Assembly
Specific Scientific Field
This application is related to the field of Physical Chemistry .
Summary of the Application
“1-N-Fmoc-3-piperidone” can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Methods of Application
The self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) such as Alanine, Valine, Leucine, Isoleucine, and Proline is controlled by solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Drug Design
Specific Scientific Field
This application is related to the field of Pharmaceutical Sciences .
Summary of the Application
Piperidines, including “1-N-Fmoc-3-piperidone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Results or Outcomes
The use of piperidines in drug design has led to the development of more than twenty classes of pharmaceuticals, as well as alkaloids .
Solvent-Controlled Self-Assembly
Specific Scientific Field
This application is related to the field of Physical Chemistry .
Summary of the Application
“1-N-Fmoc-3-piperidone” can be used in the solvent-controlled self-assembly of Fmoc protected aliphatic amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Methods of Application
Controlled morphological transitions were observed through solvent variation and the mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Drug Design
Specific Scientific Field
This application is related to the field of Pharmaceutical Sciences .
Summary of the Application
Piperidines, including “1-N-Fmoc-3-piperidone”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
Results or Outcomes
The use of piperidines in drug design has led to the development of more than twenty classes of pharmaceuticals, as well as alkaloids .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMRQZFSADRNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363794 | |
| Record name | 1-N-FMOC-3-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Fmoc-3-piperidone | |
CAS RN |
672310-11-1 | |
| Record name | 1-N-FMOC-3-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FMOC-3-piperidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)









